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Compound of Interest

Compound Name: 4-(Trifluoromethyl)thiobenzamide

Cat. No.: B1302004

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-
(Trifluoromethyl)thiobenzamide, a compound of interest in pharmaceutical and materials
science research. The document details the crystallographic parameters, molecular geometry,
and intermolecular interactions determined by single-crystal X-ray diffraction. Furthermore, it
outlines the experimental protocols for the synthesis, crystallization, and structure
determination of the title compound, offering a valuable resource for researchers working with
this and related molecules.

Introduction

4-(Trifluoromethyl)thiobenzamide (CsHsF3NS) is a halogenated aromatic compound
belonging to the thiobenzamide class.[1] Its structural features, particularly the presence of a
trifluoromethyl group, make it a valuable building block in the synthesis of various heterocyclic
compounds with potential biological activity. The trifluoromethyl group can significantly
influence a molecule's metabolic stability, lipophilicity, and binding interactions, properties of
critical importance in drug design and development. A thorough understanding of its three-
dimensional structure is paramount for elucidating structure-activity relationships and for the
rational design of new derivatives. This guide presents a detailed analysis of the solid-state
architecture of 4-(Trifluoromethyl)thiobenzamide.
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Molecular and Crystal Structure

The crystal structure of 4-(Trifluoromethyl)thiobenzamide has been determined by single-
crystal X-ray diffraction and the data has been deposited with the Cambridge Crystallographic
Data Centre under the deposition number CCDC 280465.[1]

Crystallographic Data

The key crystallographic data and structure refinement parameters for 4-
(Trifluoromethyl)thiobenzamide are summarized in the table below.

Parameter Value
Chemical Formula CsHeF3NS
Formula Weight 205.20 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) 5.867(2)

b (A) 18.043(5)
c (A 7.934(3)

a (°) 90

B () 99.63(3)

y (®) 90
Volume (A3) 828.5(5)

z 4

Density (calculated) (g/cm3) 1.646
Absorption Coefficient (mm~1) 0.356
F(000) 416
Temperature (K) 293(2)
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Molecular Geometry

The molecular structure of 4-(Trifluoromethyl)thiobenzamide consists of a benzene ring
substituted with a trifluoromethyl group at the para position and a thioamide group. The
analysis of bond lengths and angles provides insight into the electronic and steric effects of the
substituents.

Selected Bond Lengths (A)

Bond Length (A)
S(1)-C(7) 1.665(3)
N(1)-C(7) 1.321(4)
C(7)-C(1) 1.493(4)
C(4)-C(8) 1.491(4)
C(8)-F(1) 1.328(4)
C(8)-F(2) 1.329(4)
C(8)-F(3) 1.330(4)

Selected Bond Angles (°)

Atoms Angle (°)
N(1)-C(7)-S(2) 122.9(2)
N(1)-C(7)-C(1) 116.8(3)
S(1)-C(7)-C(1) 120.3(2)
C(5)-C(4)-C(8) 121.2(3)
C(3)-C(4)-C(8) 121.3(3)

Supramolecular Assembly and Intermolecular
Interactions
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In the crystalline state, molecules of 4-(Trifluoromethyl)thiobenzamide are organized in a
three-dimensional network stabilized by intermolecular hydrogen bonds. The thioamide group
plays a crucial role in forming these interactions. Specifically, the nitrogen atom of the
thioamide group acts as a hydrogen bond donor, and the sulfur atom acts as a hydrogen bond
acceptor.

The primary intermolecular interaction is an N—H---S hydrogen bond, which links the molecules
into centrosymmetric dimers. These dimers are further connected into chains and sheets,
building up the overall crystal lattice. The geometry of these hydrogen bonds is a key factor in
determining the packing efficiency and stability of the crystal.

Experimental Protocols
Synthesis of 4-(Trifluoromethyl)thiobenzamide

A common synthetic route to 4-(Trifluoromethyl)thiobenzamide involves the reaction of 4-
trifluoromethylbenzonitrile with a sulfurating agent.

Materials:

e 4-Trifluoromethylbenzonitrile

Sodium hydrosulfide (NaSH) or Lawesson's reagent

Ethanol

Ethyl acetate

Water

Anhydrous magnesium sulfate

Procedure:

o 4-Trifluoromethylbenzonitrile is dissolved in ethanol.

» An excess of sodium hydrosulfide is added to the solution.
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e The reaction mixture is heated at reflux for several hours, with the progress of the reaction
monitored by thin-layer chromatography.

» After the reaction is complete, the ethanol is removed under reduced pressure.
e The residue is partitioned between ethyl acetate and water.

e The organic layer is separated, washed with brine, and dried over anhydrous magnesium
sulfate.

e The solvent is evaporated to yield the crude product.

e The crude 4-(Trifluoromethyl)thiobenzamide can be purified by recrystallization from a
suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of 4-(Trifluoromethyl)thiobenzamide suitable for X-ray
diffraction analysis can be grown by slow evaporation of a solution of the purified compound in
a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction
data are collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a
suitable X-ray source (e.g., Mo Ka radiation, A = 0.71073 A) and a detector. A series of
diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement: The collected diffraction data are processed to obtain a set
of structure factors. The crystal structure is solved using direct methods and refined by full-
matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms
attached to nitrogen are located from a difference Fourier map and refined isotropically, while
other hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Workflow and Applications

The synthesis and structural characterization of 4-(Trifluoromethyl)thiobenzamide is a key
step towards its application in various fields. The thioamide functional group is a versatile
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synthon for the construction of more complex heterocyclic systems, such as thiazoles and
thiadiazoles, which are known to exhibit a wide range of biological activities.

Structural Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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